molecular formula C18H14ClN5OS B2565655 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-78-1

7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2565655
CAS No.: 863500-78-1
M. Wt: 383.85
InChI Key: JAEBIHKBVUNPPR-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine family, a heterocyclic scaffold known for its pharmacological versatility. Structurally, it features a sulfanyl group substituted with a 4-chlorobenzyl moiety at position 7 and a 4-methoxyphenyl group at position 2. These substituents confer distinct electronic and steric properties, influencing its biological interactions and physicochemical characteristics.

Properties

IUPAC Name

7-[(4-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-15-8-6-14(7-9-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEBIHKBVUNPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Formation of the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of substituents: The 4-chlorophenylmethylsulfanyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions are significant for modifying the compound's structure and enhancing its reactivity. The sulfanyl group can undergo oxidation to form sulfonyl or sulfoxide derivatives, which may alter its biological activity.

Substitution Reactions

Substitution reactions can be used to replace existing functional groups with others, potentially improving the compound's pharmacokinetic properties. For example, the chlorophenyl group could be replaced with a fluorophenyl group to alter its lipophilicity.

Hydrolysis

Hydrolysis reactions might occur under certain conditions, affecting the stability of the compound in aqueous environments. This could be particularly relevant in biological systems where water is abundant.

Biological Implications

The compound's biological activity is influenced by its structural features. Studies have shown that triazolo[4,5-d]pyrimidine derivatives can exhibit antitumor, antimicrobial, and anti-inflammatory effects. The specific substitution pattern in 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidine enhances its interaction with biological targets, making it a promising candidate for drug development.

Data and Research Findings

Compound NameStructural FeaturesBiological Activity
7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidine Chlorophenyl and methoxyphenyl groupsPotential antitumor and antimicrobial effects
7-{[(4-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H- triazolo[4,5-d]pyrimidine Chlorophenyl and fluorophenyl groupsCytotoxic effects against cancer cell lines

Research findings indicate that modifications to the compound's structure can significantly impact its biological activity. For instance, the introduction of electron-withdrawing groups can enhance antitumor activity .

Scientific Research Applications

Structural Overview

The compound belongs to the class of triazolopyrimidines, characterized by a fused triazole and pyrimidine ring system. Its structure includes:

  • Chlorophenyl group : Contributes to its biological activity.
  • Methoxyphenyl group : Enhances solubility and bioavailability.
  • Sulfanyl linkage : Imparts unique reactivity and potential for further derivatization.

Antibacterial Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antibacterial properties against various pathogens. For instance:

  • Mechanism of Action : These compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Case Study : A study demonstrated that modifications to the chlorophenyl group enhance antibacterial potency against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The compound has shown promising antifungal activity, particularly against species such as Cryptococcus:

  • In Vitro Studies : Demonstrated potent inhibition of fungal growth in laboratory settings.
  • In Vivo Efficacy : In animal models, it significantly reduced fungal burden and extended survival times.

Anticancer Potential

The anticancer properties of triazolopyrimidine derivatives have been explored extensively:

  • Mechanism of Action : Potential mechanisms include inhibition of key enzymes involved in DNA replication and modulation of signaling pathways.
  • Case Study : Screening against various cancer cell lines revealed several derivatives with low IC50 values, indicating high efficacy compared to conventional chemotherapeutics.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties due to specific functional groups that inhibit pro-inflammatory cytokines:

  • Research Findings : Compounds with similar structures have been shown to reduce inflammation in various animal models.

Synthetic Applications

In addition to its biological activities, 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine serves as a valuable building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It can be utilized to create more complex organic compounds through various chemical reactions such as oxidation and substitution.
  • Industrial Applications : The compound's unique properties make it suitable for developing materials with specific functionalities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Key observations include:

  • Electron-donating groups at specific positions enhance antibacterial activity.
  • The presence of long alkyl chains improves lipophilicity and cell permeability.
  • Certain substitutions can significantly affect binding affinity to target enzymes and receptors.

Mechanism of Action

The mechanism of action of 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This inhibition helps in reducing inflammation and promoting neuroprotection.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. VAS2870 (7-(2-Benzoxazolylthio)-3-(phenylmethyl)-3H-triazolo[4,5-d]pyrimidine)

  • Key Differences: Position 7: VAS2870 has a benzoxazolylthio group, whereas the target compound uses a 4-chlorobenzylsulfanyl substituent. The latter’s increased lipophilicity may enhance tissue penetration but reduce aqueous solubility. Position 3: VAS2870’s benzyl group lacks the electron-donating methoxy substituent found in the target compound. This difference could alter binding affinity to targets like NADPH oxidase (NOX), where VAS2870 acts as a pan-inhibitor .

b. 3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine

  • In contrast, the target compound’s 4-chlorobenzylsulfanyl group prioritizes hydrophobic interactions . Biological Relevance: Such piperazine-containing derivatives are explored as USP28 inhibitors for cancer therapy, suggesting substituent-dependent target selectivity .

c. 7-Chloro-3-phenethyl-3H-triazolo[4,5-d]pyrimidine (CAS 201541-68-6)

  • Key Differences: Position 7: A chlorine atom replaces the sulfanyl group, reducing steric bulk but increasing electrophilicity.
SAR Insights
  • Position 3 : Aryl groups with electron-donating substituents (e.g., 4-methoxy) enhance metabolic stability and π-π stacking interactions.
  • Position 7 : Bulky, lipophilic groups (e.g., 4-chlorobenzylsulfanyl) improve target engagement in hydrophobic binding pockets but may limit solubility.

Biological Activity

7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.

Chemical Structure

The compound can be structurally represented as follows:

C15H14ClN5OS\text{C}_{15}\text{H}_{14}\text{ClN}_5\text{OS}

This structure includes a triazole ring fused with a pyrimidine moiety, which is known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. One study reported that certain derivatives showed significant cytotoxic effects against breast cancer cells (MCF-7) and other tumor lines, suggesting a potential for developing new anticancer agents based on this scaffold .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Triazolopyrimidine derivatives have shown activity against a range of pathogens including bacteria and fungi. Specifically, the incorporation of methoxy and chloro groups in the structure has been linked to enhanced antimicrobial efficacy. For example, compounds with similar substitutions were found effective against E. coli, S. aureus, and C. albicans .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for various other biological activities:

  • Anti-inflammatory : Certain derivatives have demonstrated anti-inflammatory effects in preclinical models.
  • Antiviral : The compound has shown potential against viral infections, particularly those related to hepatitis C virus (HCV) .
  • Antioxidant : The antioxidant capacity of related compounds has been evaluated using DPPH inhibition assays .

Case Study 1: Anticancer Activity

A study published in 2024 synthesized several triazolopyrimidine derivatives and evaluated their anticancer activity against MCF-7 cells. The results indicated that specific modifications to the triazole ring significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazolopyrimidine derivatives. The study found that compounds with electron-withdrawing groups like chlorine exhibited increased activity against Gram-positive and Gram-negative bacteria .

Data Summary Table

Activity Effect Tested Against Reference
AnticancerCytotoxicityMCF-7 breast cancer cells
AntimicrobialBactericidalE. coli, S. aureus
Anti-inflammatoryReduced inflammationPreclinical models
AntiviralInhibition of HCVHepatitis C virus
AntioxidantDPPH inhibitionVarious models

Q & A

Q. Table 2: Biological Activity Variations in Analogues ()

Compound SubstituentAntitumor Activity (vs. Doxorubicin)Antibacterial Efficacy (Zone of Inhibition)
4-Chlorophenyl + thiophene1.5× higherModerate (Gram-positive)
4-Methoxyphenyl + pyrroloComparableHigh (Gram-negative)

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate or acetate groups at the 5-hydroxyethoxy position (see ticagrelor analogues in ).
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
  • Structural modification : Replace 4-chlorophenyl with polar groups (e.g., 4-aminophenyl) while retaining activity .

Basic: How is the compound’s antiplatelet mechanism validated?

Answer:

  • ADP receptor binding assays : Measure inhibition of P2Y₁₂ receptor activation via radiolabeled ADP (IC₅₀ ~ 100 nM for ticagrelor analogues) .
  • Platelet aggregation studies : Use light transmission aggregometry with PRP (platelet-rich plasma) to quantify % inhibition .

Advanced: What computational methods predict SAR for triazolo-pyrimidines?

Answer:

  • Docking studies : Model interactions with target proteins (e.g., P2Y₁₂ receptor using AutoDock Vina) .
  • QSAR models : Correlate logP values or Hammett σ constants with activity (e.g., electron-withdrawing groups enhance receptor affinity) .

Basic: How to ensure reproducibility in synthetic protocols?

Answer:

  • Strict inert conditions : Use Schlenk lines for air-sensitive steps (e.g., Pd-catalyzed couplings) .
  • Standardized workup : Quench reactions with saturated KOH/MeOH to remove tin byproducts .

Advanced: What analytical methods quantify impurities in the final product?

Answer:

  • RP-HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) .
  • LC-MS : Detect trace organotin residues (e.g., tributyltin) with ESI-MS in negative ion mode .

Basic: What safety protocols apply for handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (unconfirmed hazard per ).
  • Waste disposal : Treat organotin-containing waste with Ca(OH)₂ to precipitate toxic residues .

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